
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in medicine. This compound is commonly referred to as PFK-158 and is a potent inhibitor of a key enzyme called PFKFB3, which is involved in regulating glucose metabolism in cells.
Mechanism of Action
PFK-158 works by inhibiting the PFKFB3 enzyme, which is involved in regulating glucose metabolism in cells. This enzyme is overexpressed in many types of cancer and is essential for cancer cell survival and proliferation. By inhibiting PFKFB3, PFK-158 disrupts the glucose metabolism of cancer cells, leading to decreased cell growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
PFK-158 has been shown to have several biochemical and physiological effects. It inhibits the PFKFB3 enzyme, leading to decreased glucose metabolism in cancer cells. This results in decreased cell growth and increased sensitivity to chemotherapy and radiation therapy. PFK-158 has also been shown to decrease tumor growth in animal models of cancer. In addition, PFK-158 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of PFK-158 is its specificity for the PFKFB3 enzyme, which makes it a potent inhibitor of cancer cell growth. However, one of the limitations of PFK-158 is its low solubility in water, which can make it difficult to administer in vivo. In addition, PFK-158 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on PFK-158. One area of research is the development of more potent and selective inhibitors of the PFKFB3 enzyme. Another area of research is the investigation of the safety and efficacy of PFK-158 in human clinical trials. In addition, PFK-158 could be studied for its potential applications in other diseases, such as neurological disorders and autoimmune diseases. Finally, the combination of PFK-158 with other cancer treatments could be explored to improve cancer therapy outcomes.
Synthesis Methods
The synthesis method of PFK-158 involves several steps, including the reaction of 4-amino-5-(phenylsulfonyl)pyrimidine-2-thiol with 3-methoxybenzyl bromide to form 2-(3-methoxybenzylthio)-4-amino-5-(phenylsulfonyl)pyrimidine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylacetic acid to form the final product, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (PFK-158).
Scientific Research Applications
PFK-158 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the PFKFB3 enzyme, which is overexpressed in many types of cancer. PFK-158 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, PFK-158 has been studied for its potential applications in metabolic diseases such as diabetes and obesity, as well as cardiovascular diseases.
properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-27-14-7-5-6-13(10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFPPOQNCEEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908247.png)
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2908249.png)
![2-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2908250.png)
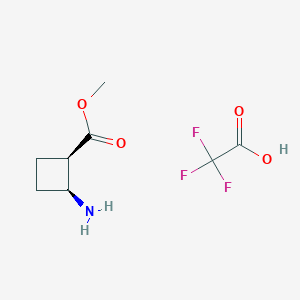
![methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2908252.png)
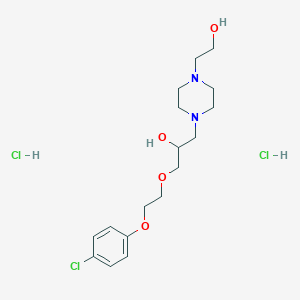
![1-(benzo[d]thiazole-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2908254.png)
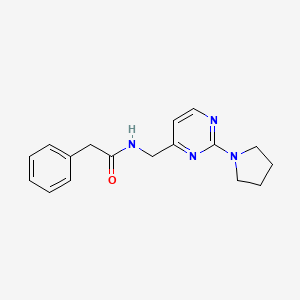
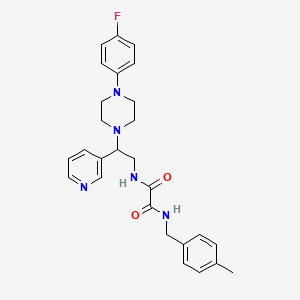
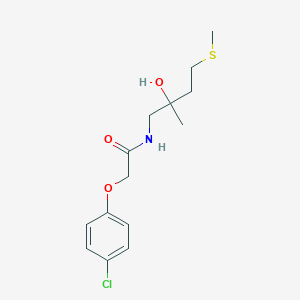
![2-{[(2E)-2-cyano-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2908264.png)
![5-(Dimethylamino)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2908266.png)
![2-Nitrodibenzo[b,f][1,4]oxazepine](/img/structure/B2908267.png)
